molecular formula C21H13Cl2FN2O3 B12038135 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate CAS No. 351517-54-9

4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate

Cat. No.: B12038135
CAS No.: 351517-54-9
M. Wt: 431.2 g/mol
InChI Key: PBDLUKJWAUTTFU-BRJLIKDPSA-N
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Description

4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydrazinylidene moiety, and a dichlorobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common approach is to start with the preparation of the hydrazinylidene intermediate, followed by its reaction with the appropriate benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate exerts its effects depends on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinylidene derivatives and benzoate esters with different substituents. Examples might include:

  • 4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate
  • 4-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in similar compounds

Properties

CAS No.

351517-54-9

Molecular Formula

C21H13Cl2FN2O3

Molecular Weight

431.2 g/mol

IUPAC Name

[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H13Cl2FN2O3/c22-15-5-10-18(19(23)11-15)21(28)29-17-8-1-13(2-9-17)12-25-26-20(27)14-3-6-16(24)7-4-14/h1-12H,(H,26,27)/b25-12+

InChI Key

PBDLUKJWAUTTFU-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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